molecular formula C28H29N3O2S2 B11534170 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole

2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole

Cat. No.: B11534170
M. Wt: 503.7 g/mol
InChI Key: VYAAINDWBWEPCP-UHFFFAOYSA-N
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Description

The compound 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique combination of pyrazole, thiazole, and thiophene rings, which are known for their diverse biological activities. The presence of methoxyphenyl and isobutylphenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Pyrazole Ring: : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the pyrazole ring.

  • Thiazole Ring Formation: : The next step involves the synthesis of the thiazole ring. This can be achieved by reacting the pyrazole intermediate with 4-(2-methylpropyl)benzaldehyde and thiourea under basic conditions, typically using sodium ethoxide in ethanol.

  • Final Coupling: : The final step involves coupling the pyrazole-thiazole intermediate with the appropriate reagents to form the complete compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazole or thiazole rings.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocyclic rings.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole: has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

  • Medicine: : The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: : In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole: can be compared with other similar compounds, such as:

  • Pyrazole Derivatives: : Compounds like 3,5-dimethylpyrazole share the pyrazole ring but lack the additional thiazole and thiophene rings, making them less complex and potentially less versatile.

  • Thiazole Derivatives: : Compounds such as 2-aminothiazole have the thiazole ring but do not possess the pyrazole or thiophene rings, limiting their range of biological activities.

  • Thiophene Derivatives: : Thiophene-2-carboxylic acid is a simpler thiophene derivative that lacks the additional heterocyclic rings, making it less multifunctional.

The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C28H29N3O2S2/c1-18(2)14-19-7-9-20(10-8-19)23-17-35-28(29-23)31-24(16-22(30-31)27-6-5-13-34-27)21-11-12-25(32-3)26(15-21)33-4/h5-13,15,17-18,24H,14,16H2,1-4H3

InChI Key

VYAAINDWBWEPCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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